4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile

Lipophilicity Physicochemical Properties Medicinal Chemistry

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile offers a non-interchangeable scaffold for medicinal chemistry and agrochemical programs. The C4 chloro group enables rapid SNAr diversification, while the C2 ethylthio substituent (vs. methylthio) introduces distinct steric bulk and conformational flexibility without altering lipophilicity (logP 2.11 vs. 2.1). The C5 nitrile acts as a bioisostere and electron-withdrawing modulator. Available at ≥98% purity with batch-specific NMR, HPLC/GC, and LC-MS documentation. Request a quote for 0.25 g to 1 g research quantities.

Molecular Formula C7H6ClN3S
Molecular Weight 199.66 g/mol
CAS No. 317830-03-8
Cat. No. B3051181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile
CAS317830-03-8
Molecular FormulaC7H6ClN3S
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESCCSC1=NC=C(C(=N1)Cl)C#N
InChIInChI=1S/C7H6ClN3S/c1-2-12-7-10-4-5(3-9)6(8)11-7/h4H,2H2,1H3
InChIKeyXIGPSFQLGBFAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile (CAS 317830-03-8): A Differentiated Pyrimidine Building Block for Targeted Derivatization


4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile (CAS 317830-03-8) is a polysubstituted pyrimidine derivative characterized by a chloro leaving group at the C4 position, an ethylthio moiety at C2, and a nitrile group at C5 . With a molecular weight of 199.66 g/mol, a calculated logP of 2.11, and a predicted boiling point of 347.0±22.0 °C, this heteroaromatic scaffold provides a versatile electrophilic handle for nucleophilic aromatic substitution (SNAr) while the electron-withdrawing nitrile and lipophilic ethylthio group modulate the reactivity and physicochemical profile of downstream products [1][2]. Its commercial availability at purities ≥95% with batch-specific analytical documentation (NMR, HPLC, GC, LC-MS) ensures a consistent starting point for medicinal chemistry and agrochemical programs .

Why 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile Cannot Be Replaced by Common Methylthio or Amino Analogs


While pyrimidine-5-carbonitriles are a well-established class, the precise substitution pattern of 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile dictates its unique utility in synthesis. The combination of the C4 chloro leaving group, the C2 ethylthio substituent, and the C5 nitrile creates a specific reactivity and lipophilicity profile that cannot be replicated by common alternatives like the methylthio analog (CAS 33089-15-5) or the 4-amino analog (CAS 16462-29-6) . The ethylthio group introduces distinct steric and electronic properties compared to a methylthio group, influencing the regioselectivity of subsequent transformations and the conformational preferences of derived molecules . Furthermore, the absence of a C4 leaving group or the presence of a C4 amino group drastically alters the synthetic utility of the core, making the target compound a unique and non-interchangeable intermediate for the construction of specific pyrimidine-based libraries .

Quantitative Differentiation of 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile (317830-03-8) Against Key Comparators


Increased Lipophilicity (logP) Compared to the 4-Amino Analog

The calculated octanol-water partition coefficient (logP) for 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile is 2.11, which is substantially higher than the logP of 1.3 reported for the 4-amino-2-(ethylthio)pyrimidine-5-carbonitrile analog [1][2]. This quantifiable difference in lipophilicity is a direct consequence of the chloro substitution at the C4 position, replacing a polar amino group. Higher logP values are often correlated with improved passive membrane permeability, a critical parameter in drug discovery for achieving oral bioavailability and cell penetration [1].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Versatile C4 Chloro Leaving Group vs. Non-Leaving Group Analogs

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile contains a reactive chloro group at the C4 position, enabling straightforward nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols to generate diverse libraries of C4-substituted pyrimidines . In contrast, the 4-amino analog (CAS 16462-29-6) and the C4-unsubstituted 2-(ethylthio)pyrimidine-5-carbonitrile lack this key electrophilic site, drastically limiting their utility as a divergent intermediate for C4 diversification [1]. The presence of the chloro group allows for a single, high-yielding synthetic step to introduce a wide range of functionality, streamlining the synthesis of complex target molecules.

Synthetic Chemistry Nucleophilic Substitution Building Blocks

Comparable Lipophilicity to the Methylthio Analog, but with Distinct Steric Profile

The calculated logP for 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile is 2.11, which is nearly identical to the logP of 2.1 reported for the 4-chloro-2-(methylthio) analog [1][2]. While the lipophilicity is unchanged, the ethylthio group introduces a larger steric bulk and a more flexible alkyl chain compared to the methylthio group . This subtle structural modification can be exploited in medicinal chemistry to probe hydrophobic pockets in protein targets, where the ethyl group may achieve better van der Waals contacts or induce conformational changes not possible with the smaller methyl group.

Physicochemical Properties Drug Design Structure-Activity Relationship

Evidence-Backed Application Scenarios for 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile (317830-03-8)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via C4 SNAr

The C4 chloro group of 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile makes it an ideal core scaffold for generating focused libraries of kinase inhibitors. Pyrimidines are a privileged structure for ATP-competitive kinase inhibition, and the ability to rapidly diversify the C4 position with various amines is a key step in many synthetic sequences [1]. This compound serves as a direct entry point to 2-ethylthio-4-substituted-pyrimidine-5-carbonitriles, a motif explored in anti-cancer and anti-inflammatory research programs, without requiring the pre-functionalization steps necessary when using non-halogenated pyrimidines .

Physicochemical Optimization: Increasing LogP of Lead Candidates

In drug discovery campaigns where a lead series suffers from low membrane permeability due to high polarity, the incorporation of the 2-ethylthio-4-chloro-pyrimidine-5-carbonitrile motif can be a rational design strategy. The calculated logP of 2.11 for this scaffold is 0.81 units higher than the corresponding 4-amino analog, translating to an approximately 6.5-fold increase in lipophilicity [1]. This property is critical for medicinal chemists aiming to improve oral absorption and cell penetration while maintaining a low molecular weight and a high fraction of sp3 carbon (Fsp3) for favorable drug-likeness .

SAR Exploration: Probing Steric Effects at the 2-Position

When exploring the structure-activity relationship (SAR) of a pyrimidine-based series, researchers often need to systematically vary substituents to understand their impact on potency, selectivity, and off-target activity. 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile, when compared directly to its methylthio analog, offers a near-identical lipophilicity profile (logP 2.11 vs. 2.1) but with increased steric bulk and a more flexible ethyl group [1]. This allows the research team to isolate the effect of sterics and conformational flexibility on target binding without introducing a significant change in hydrophobicity, a key confounding variable in many SAR studies.

Agrochemical Intermediate: Synthesis of Novel Pesticides

Pyrimidine derivatives are a well-known class of agrochemicals, including fungicides and herbicides [1]. The electrophilic nature of the C4 chloro group in 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile allows it to be used as a building block in the synthesis of novel, patentable agrochemical candidates . The nitrile group at C5 is a common bioisostere for carboxylic acids and other functional groups, potentially contributing to target binding or metabolic stability, while the ethylthio group can impart favorable lipophilicity for plant uptake.

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